molecular formula C8H6N2O B038260 Imidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 118000-43-4

Imidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B038260
CAS No.: 118000-43-4
M. Wt: 146.15 g/mol
InChI Key: QKKKBOZQZHBENG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Imidazo[1,2-a]pyridine-2-carbaldehyde and its derivatives have a wide range of applications in medicinal chemistry and material science . Therefore, the development of efficient strategies for the synthesis and functionalization of this scaffold is of great interest .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Common Reagents and Conditions: Common reagents used in these reactions include transition metals, oxidizing agents, and photocatalysts. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidative coupling reactions may yield imidazo[1,2-a]pyridine derivatives with various functional groups, while substitution reactions can introduce different substituents onto the imidazo[1,2-a]pyridine scaffold .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other similar compounds, such as imidazo[1,5-a]pyridine derivatives. These compounds share a similar fused bicyclic structure but differ in their specific chemical properties and biological activities . Some notable similar compounds include:

Each of these compounds has unique characteristics that make them suitable for different applications in chemistry, biology, and industry.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKKBOZQZHBENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406890
Record name Imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118000-43-4
Record name Imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of imidazo[1,2-a]pyridin-2-ylmethanol (3.0 g, 20 mmol) in EtOH (50 mL) was added manganese (IV) oxide (8.8 g, 100 mmol). The mixture was refluxed for 2 days. After cooling to room temperature, the mixture was filtered through Celite, and the filtrate was concentrated. The residue was purified by reverse phase column chromatography (eluting with acetonitrile in water 25% v/v, with 0.01% NH3. H2O) to afford the title compound (0.45 g, 15% yield) as a yellow solid. ESI MS: m/z 147 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
15%

Synthesis routes and methods II

Procedure details

To a solution of imidazo[1,2-a]pyridin-2-ylmethanol (3.0 g, 20 mmol) in EtOH (50 mL) was added manganese (IV) oxide (8.8 g, 100 mmol). The mixture was refluxed for 2 days. After cooling to room temperature, the mixture was filtered through Celite, and the filtrate was concentrated. The residue was purified by reverse phase column chromatography (eluting with acetonitrile in water 25% v/v, with 0.01% NH3.H2O) to afford the title compound (0.45 g, 15% yield) as a yellow solid. ESI MS: m/z 147 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
catalyst
Reaction Step One
Yield
0.01%
Yield
15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Imidazo[1,2-a]pyridine-2-carbaldehyde a useful building block in organic synthesis?

A: this compound is a versatile building block because its structure allows for diverse chemical modifications. The aldehyde group readily participates in reactions like the Knoevenagel condensation, enabling the formation of various substituted imidazo[1,2-a]pyridines. [, ]

Q2: Can you describe a specific example of how this compound is used to synthesize more complex molecules?

A: One example is its reaction with malononitrile. This Knoevenagel condensation yields an intermediate product that can further react with different nucleophiles, leading to the formation of imidazo[1,2-a]pyridines bearing aminopyridinyl, chromenyl, or quinolinyl moieties. This method offers a simple and environmentally friendly approach to synthesize diverse imidazo[1,2-a]pyridine derivatives. []

Q3: The research mentions using water as a solvent in these reactions. What are the advantages of this approach?

A: Using water as a solvent offers several advantages, including reduced environmental impact and cost-effectiveness. Water is considered a green solvent because it is non-toxic and non-flammable. [] Additionally, conducting reactions in aqueous media can sometimes enhance reaction rates and simplify product isolation.

Q4: Are there any limitations to using this compound in organic synthesis?

A4: While the provided research highlights the versatility of this compound, further research is needed to fully understand its limitations. Exploring its reactivity with a wider range of reagents and optimizing reaction conditions for different transformations would provide valuable insights for future applications.

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